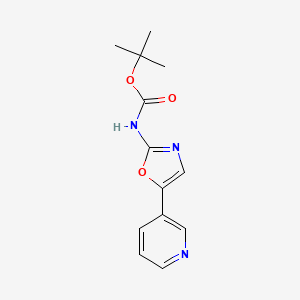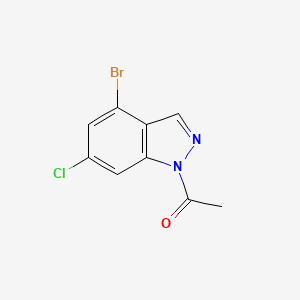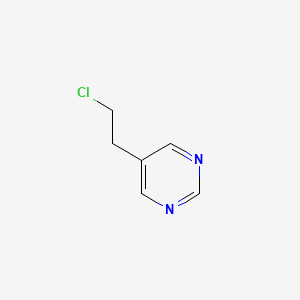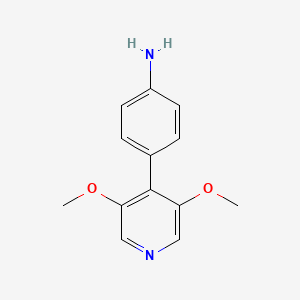![molecular formula C8H4IN3 B13666083 3-Iodo-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13666083.png)
3-Iodo-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile typically involves the iodination of a pyrrolo[3,2-c]pyridine precursor. One common method includes the reaction of 1H-pyrrolo[3,2-c]pyridine with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction:
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrrolo[3,2-c]pyridine derivative.
Scientific Research Applications
3-Iodo-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active molecules, including kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in the study of biological pathways and mechanisms, particularly those involving kinase signaling.
Chemical Biology: It is employed in the design and synthesis of chemical probes for studying protein function and interactions.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Iodo-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as kinases. The compound may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets and disrupting signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with similar structural features but different substitution patterns.
1H-Pyrazolo[3,4-b]pyridine: A related compound with a pyrazole ring fused to a pyridine ring.
7-Azaindole: A compound with a similar bicyclic structure but different nitrogen positioning.
Uniqueness
3-Iodo-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom and the nitrile group can significantly influence its reactivity and interactions with biological targets, making it a valuable compound in medicinal chemistry and chemical biology research.
Properties
Molecular Formula |
C8H4IN3 |
|---|---|
Molecular Weight |
269.04 g/mol |
IUPAC Name |
3-iodo-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile |
InChI |
InChI=1S/C8H4IN3/c9-7-4-12-8-1-5(2-10)11-3-6(7)8/h1,3-4,12H |
InChI Key |
XMNNFYMSPWBBHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC2=C1NC=C2I)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Benzyloxy)benzyl]azetidine](/img/structure/B13666009.png)




![13-Benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one](/img/structure/B13666035.png)
![Methyl benzo[d]isothiazole-4-carboxylate](/img/structure/B13666045.png)




![5-methyl-2-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B13666066.png)


